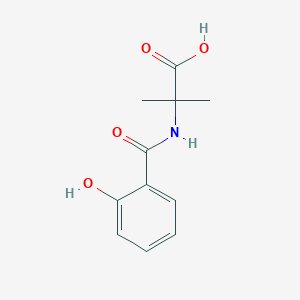

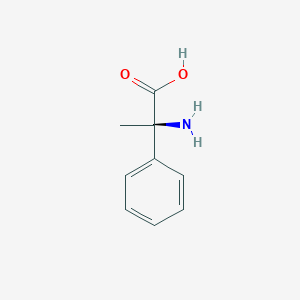

(2R)-2-amino-2-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amino acids are the building blocks of proteins and play a crucial role in many biological processes. They are composed of an amine group, a carboxylic acid group, and a unique side chain. The properties of an amino acid are largely determined by its side chain .

Molecular Structure Analysis

Amino acids have a central carbon atom (the alpha carbon) to which an amino group, a carboxylic acid group, and a side chain (R group) are attached. The side chain can vary among different amino acids, leading to differences in their properties .

Chemical Reactions Analysis

Amino acids can undergo various chemical reactions, including peptide bond formation, which involves the reaction of the amino group of one amino acid with the carboxylic acid group of another. This reaction forms a peptide bond and releases a molecule of water .

Physical And Chemical Properties Analysis

Amino acids are generally soluble in water and have high melting points. They are optically active, except for glycine, which has no chiral center. Amino acids can exist as zwitterions, which are neutral compounds with both positive and negative charges .

Aplicaciones Científicas De Investigación

Paramagnetic Amino Acid Applications

The paramagnetic amino acid 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) and its applications in peptide studies are significant. TOAC, a spin label probe, has been incorporated into peptides to analyze backbone dynamics and secondary structure using EPR spectroscopy among other techniques. Its rigid structure and peptide bond attachment make it valuable for studying peptide-protein and peptide-nucleic acid interactions, suggesting increasing future applications in this domain (Schreier et al., 2012).

Caffeic Acid Derivatives for Therapeutic Applications

Caffeic acid (CA) derivatives have shown a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These derivatives, based on the phenylpropanoid framework, are being explored for potential therapeutic applications in diseases associated with oxidative stress. CA derivatives are also used in the cosmetic industry for their stabilizing properties, and their synthesis as esters, amides, and hybrids with marketed drugs is a trend in developing new therapeutic agents (Silva, Oliveira, & Borges, 2014).

Therapeutic Effects of 4-Phenylbutyric Acid

4-Phenylbutyric acid (4-PBA) has been explored for its properties as a chemical chaperone that prevents misfolded protein aggregation and alleviates endoplasmic reticulum stress. This compound's application extends to potential therapeutic effects across various pathologies due to its ability to maintain proteostasis by folding proteins in the endoplasmic reticulum and attenuating the unfolded protein response (Kolb et al., 2015).

Electrochemical Detection of Amino Acids

Sensors and biosensors modified with conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids like phenylalanine, tyrosine, and tryptophan have been reviewed. These developments are crucial for medical and pharmaceutical applications, offering efficient devices for monitoring diseases associated with these amino acids (Dinu & Apetrei, 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-amino-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCSFFGLRQDZDE-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357432 |

Source

|

| Record name | (R)-2-phenyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-2-phenylpropanoic acid | |

CAS RN |

29738-09-8 |

Source

|

| Record name | (R)-2-phenyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

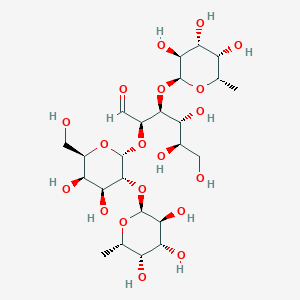

![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)

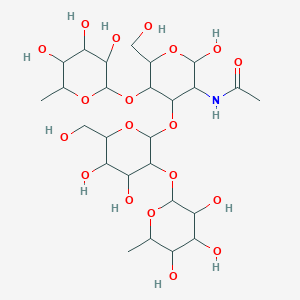

![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)